1-(3-Methoxypropyl)-6-nitro-1H-indazole (PubChem CID: 59630991) features a bicyclic indazole core fused with a benzene ring and a pyrazole moiety. The molecular formula is C₁₁H₁₃N₃O₃, with a molar mass of 235.24 g/mol. Key structural attributes include:
The SMILES notation (COCCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1) and InChIKey (UHAJSGDPLWYXCP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| XLogP3 | 1.7 (Predicted) |
Indazoles exhibit tautomerism between 1H- and 2H- forms, but the 1-(3-methoxypropyl) substituent locks this derivative in the 1H-configuration. The nitro group induces significant electron withdrawal, polarizing the aromatic system and enhancing reactivity toward nucleophilic substitution.
Nucleophilic aromatic substitution (SNAr) has been employed to introduce the nitro group at the 6-position of the indazole scaffold. The electron-deficient aromatic ring, activated by the indazole’s inherent electron-withdrawing character, facilitates nitration under mild conditions. For example, Fe(NO3)3·9H2O and Zn(OTf)2 in acetonitrile at 80°C selectively nitrate 2H-indazole derivatives at the 7-position, but analogous conditions can be adapted for 6-nitration by adjusting steric and electronic directing groups [1]. Classical mixed-acid nitration (HNO3/H2SO4) remains viable but requires careful temperature control to avoid over-nitration or decomposition [2].
The 3-methoxypropyl side chain is typically introduced via alkylation of the indazole’s N1 position. Using 3-methoxypropyl bromide in the presence of a base like K2CO3 in DMF or DMSO achieves moderate yields (50–65%), though competing O-alkylation necessitates purification [1].
Indazole synthesis often begins with cyclization of o-hydrazinobenzaldehyde derivatives. For example, condensation of 2-fluorobenzaldehyde with hydrazine hydrate forms the indazole core, which is subsequently nitrated and alkylated. Alternatively, Cadogan cyclization of 2-nitrobenzaldehyde derivatives using triethyl phosphite provides direct access to nitro-substituted indazoles, though this method struggles with regioselectivity [4].
Palladium-catalyzed cross-coupling reactions enable efficient N-alkylation. Buchwald-Hartwig amination using Pd(OAc)2 and Xantphos couples 3-methoxypropan-1-amine with 6-nitro-1H-indazole, achieving >75% yield with minimal byproducts [1]. Nickel catalysts, such as Ni(COD)2 with dtbpy ligands, offer cost-effective alternatives for large-scale applications.
Directed C–H functionalization using Ru or Rh catalysts allows late-stage nitration. For instance, RuCl3·xH2O with tert-butyl nitrite (TBN) and ceric ammonium nitrate (CAN) selectively installs nitro groups at the 6-position without protecting groups [4].
Lewis acids like Zn(OTf)2 enhance alkylation efficiency by activating the indazole nitrogen. A mixture of 6-nitro-1H-indazole, 3-methoxypropyl methanesulfonate, and Zn(OTf)2 in toluene at 100°C achieves 85% conversion within 2 hours [1]. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems (H2O/CH2Cl2) further improves reaction rates and selectivity.
Continuous flow reactors mitigate hazards associated with nitration. A telescoped process using acetic acid/aqueous HNO3 in a microreactor (residence time: 7.8 seconds) achieves 83% yield of nitro intermediates at 2 mol/h throughput [2]. For propylation, segmented flow systems with in-line mixing reduce hot spots and improve mass transfer, enabling kilogram-scale production.
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reactor Volume (mL) | 11 | 150 |
| Flow Rate (mL/min) | 1.5–15 | 15–150 |
| Yield (%) | 82 | 83 |
| Throughput (mol/h) | 0.025 | 2.0 |
Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact and simplifies recycling [2]. Microwave-assisted nitration using Ca(NO3)2 in acetic acid cuts reaction times from hours to minutes while maintaining 70–80% yields [3].
Nuclear magnetic resonance spectroscopy provides essential structural information for 1-(3-methoxypropyl)-6-nitro-1H-indazole through analysis of three distinct nuclear environments: proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) nuclei.
Proton Nuclear Magnetic Resonance Characteristics
The ¹H nuclear magnetic resonance spectrum of 1-(3-methoxypropyl)-6-nitro-1H-indazole exhibits characteristic resonance patterns consistent with the indazole aromatic system and the 3-methoxypropyl substituent [1]. The aromatic protons of the 6-nitroindazole core typically resonate in the range of 7.25-8.70 parts per million, forming distinct multiplet patterns [2]. Specifically, the hydrogen atom at position 3 of the indazole ring appears as a singlet around 8.34 parts per million, characteristic of the indazole heterocyclic system [3]. The proton at position 7 resonates downfield at approximately 8.78 parts per million due to the deshielding effect of the nitro group at position 6 [3].
The 3-methoxypropyl chain exhibits distinct spectroscopic signatures with the methylene protons (-CH₂-) of the propyl chain connected to nitrogen appearing as a characteristic triplet around 4.18 parts per million [2]. The central methylene group of the propyl chain shows typical aliphatic chemical shifts in the region of 1.8-2.2 parts per million [4]. The methoxy group (-OCH₃) displays a singlet resonance between 3.3-3.8 parts per million, consistent with typical methoxy substituent patterns [5] [4].
Carbon-13 Nuclear Magnetic Resonance Signatures
Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed structural information about the carbon framework. The aromatic carbon atoms of the 6-nitroindazole system demonstrate characteristic chemical shifts influenced by the electron-withdrawing nitro group [1]. Carbon-3 of the indazole ring typically appears around 134-136 parts per million, while the carbon bearing the nitro group shows significant deshielding effects, appearing at approximately 145-147 parts per million [3].
The 3-methoxypropyl substituent carbons exhibit distinct chemical shift patterns. The methyl carbon of the methoxy group resonates between 50-60 parts per million, characteristic of oxygen-bonded methyl carbons [4]. The propyl chain carbons show sequential chemical shifts: the carbon directly bonded to nitrogen appears around 45-50 parts per million, the central methylene carbon at 25-30 parts per million, and the carbon bonded to oxygen at 65-70 parts per million [1] [3].
Nitrogen-15 Nuclear Magnetic Resonance Analysis
Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the nitrogen environments in the indazole ring system [6] [7]. The nitrogen atom at position 1 (N1), which bears the 3-methoxypropyl substituent, typically exhibits chemical shifts around -173 to -180 parts per million [3]. The nitrogen atom at position 2 (N2) of the indazole ring shows distinct chemical shifts in the range of -60 to -68 parts per million [3].
The nitro group nitrogen demonstrates characteristic chemical shifts around -6 to -7 parts per million, reflecting the unique electronic environment of the nitro functionality [3]. These nitrogen-15 chemical shifts are highly sensitive to tautomerism and substitution patterns, making them valuable for structural confirmation [3] [8].
Infrared Spectroscopic Characteristics
Infrared spectroscopy provides fundamental vibrational information for 1-(3-methoxypropyl)-6-nitro-1H-indazole through analysis of characteristic functional group absorptions [2] [9]. The compound exhibits distinct absorption bands corresponding to various structural components.
The nitro group displays characteristic antisymmetric and symmetric stretching vibrations. The antisymmetric nitrogen-oxygen stretching typically appears around 1525-1527 wavenumbers, while the symmetric stretching occurs at 1345-1357 wavenumbers [2]. These frequencies are characteristic of aromatic nitro compounds and confirm the presence of the 6-nitro substituent.
Carbon-hydrogen stretching vibrations of the aromatic system appear in the range of 3091-3096 wavenumbers [2]. The methoxypropyl substituent contributes additional carbon-hydrogen stretching modes in the aliphatic region. The carbon-oxygen-carbon stretching vibrations of the methoxy group manifest around 1034-1036 wavenumbers [2].
The indazole ring system exhibits characteristic aromatic carbon-carbon stretching vibrations between 1594-1599 wavenumbers and 1694-1695 wavenumbers [2]. These frequencies correspond to the conjugated aromatic system and provide confirmation of the heterocyclic structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry reveals characteristic fragmentation pathways for 1-(3-methoxypropyl)-6-nitro-1H-indazole under electron ionization conditions [10] [11]. The molecular ion peak provides direct molecular weight confirmation, while fragmentation patterns offer structural insights.
The primary fragmentation pathway involves cleavage of the carbon-nitrogen bond connecting the 3-methoxypropyl substituent to the indazole ring [10]. This fragmentation yields the 6-nitroindazole base peak and a methoxypropyl cation fragment. The indazole-3-carboxamide structural class, which includes nitroindazole derivatives, exhibits characteristic fragmentation at the carbon-nitrogen amide bond as the predominant pathway [10].
Secondary fragmentation involves loss of the methoxy group from the propyl chain, resulting in characteristic fragment ions. The nitro group may undergo reduction or elimination reactions under electron impact conditions, producing fragments with mass losses of 16, 30, or 46 mass units corresponding to oxygen, nitric oxide, or nitrogen dioxide elimination [8].
The base peak typically corresponds to the tropylium ion (mass-to-charge ratio 91) or related aromatic fragments resulting from extensive rearrangement processes [10]. These fragmentation patterns are consistent with the electron impact behavior of substituted indazole derivatives and provide structural confirmation through characteristic mass spectral libraries.
Crystallographic analysis of 1-(3-methoxypropyl)-6-nitro-1H-indazole and related nitroindazole derivatives provides definitive structural information through direct determination of molecular geometry and packing arrangements [12] [13]. Single crystal X-ray diffraction studies reveal precise bond lengths, bond angles, and intermolecular interactions.
Molecular Geometry and Conformation
X-ray crystallographic investigations of 6-nitroindazole derivatives demonstrate that the indazole ring system maintains planarity with characteristic bond lengths and angles [3]. The carbon-nitrogen bond lengths within the indazole ring typically range from 1.32 to 1.38 Ångströms, reflecting the aromatic delocalization. The nitrogen-nitrogen bond distance in the five-membered ring measures approximately 1.35 Ångströms [3].
The 6-nitro substituent adopts a nearly coplanar orientation with the indazole ring plane, with torsion angles typically less than 10 degrees [12]. This planarity facilitates electronic conjugation between the nitro group and the aromatic system, influencing both electronic properties and intermolecular interactions.
The 3-methoxypropyl substituent exhibits conformational flexibility, with the propyl chain adopting extended or gauche conformations depending on crystal packing forces [14]. The carbon-nitrogen bond connecting the substituent to N1 measures approximately 1.46 Ångströms, consistent with typical carbon-nitrogen single bonds [3].
Crystal Packing and Intermolecular Interactions
Crystallographic analysis reveals systematic intermolecular interactions that govern crystal packing [12] [13]. Nitroindazole derivatives typically exhibit hydrogen bonding interactions involving the nitro group oxygen atoms as hydrogen bond acceptors. These interactions contribute to crystal stability and influence physical properties.
π-π stacking interactions between indazole ring systems provide additional crystal stabilization, with typical inter-ring distances of 3.4-3.6 Ångströms [12]. The methoxypropyl substituents occupy inter-layer spaces, contributing to three-dimensional crystal architecture through van der Waals interactions.
The crystal structure determination confirms the 1H-tautomeric form of the indazole ring, consistent with solution-state nuclear magnetic resonance observations [3]. This tautomeric preference reflects the greater thermodynamic stability of the 1H-form relative to the 2H-tautomer in solid-state environments.
Density functional theory calculations provide comprehensive electronic structure information for 1-(3-methoxypropyl)-6-nitro-1H-indazole, revealing molecular orbital compositions, charge distributions, and electronic properties [15] [16] [17].
Frontier Molecular Orbital Analysis
Computational analysis of the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insight into chemical reactivity and electronic excitation properties [17] [18]. The highest occupied molecular orbital energy for nitroindazole derivatives typically ranges from -6.0 to -6.8 electron volts, while the lowest unoccupied molecular orbital energy appears between -1.8 to -2.8 electron volts [17].
The frontier orbital energy gap (difference between lowest unoccupied molecular orbital and highest occupied molecular orbital) for 1-(3-methoxypropyl)-6-nitro-1H-indazole is calculated to be approximately 3.9-4.5 electron volts, indicating moderate chemical reactivity [17]. This energy gap suggests potential applications in electronic materials while maintaining chemical stability.
The highest occupied molecular orbital is primarily localized on the indazole ring system with significant contributions from nitrogen lone pairs and aromatic π-electrons [18]. The lowest unoccupied molecular orbital shows substantial localization on the nitro group, reflecting its electron-accepting character [15]. This orbital distribution explains the nucleophilic character of the indazole ring and the electrophilic nature of the nitro substituent.
Charge Distribution and Electrostatic Properties
Density functional theory calculations reveal detailed atomic charge distributions throughout the molecular structure [16] [17]. The nitro group carbons bear significant positive charge (+0.3 to +0.5 elementary charges) due to the strong electron-withdrawing effect of the nitro functionality [17]. The nitrogen atoms in the indazole ring exhibit negative charges, with N1 and N2 showing charges of approximately -0.17 and -0.07 elementary charges respectively [3].
The 3-methoxypropyl substituent demonstrates typical charge distribution patterns with the methoxy oxygen bearing substantial negative charge (-0.19 to -0.20 elementary charges) and the connecting carbon atoms showing moderate positive charges [17]. These charge distributions influence intermolecular interactions and chemical reactivity patterns.
Electrostatic potential mapping reveals nucleophilic regions associated with the nitrogen atoms and methoxy oxygen, while electrophilic regions appear near the nitro group and aromatic carbon atoms [17]. This electrostatic complementarity facilitates molecular recognition and intermolecular binding interactions.
Global Reactivity Descriptors
Quantum chemical calculations provide global reactivity parameters including chemical hardness, electronegativity, and electrophilicity index [16] [17]. The chemical hardness for 1-(3-methoxypropyl)-6-nitro-1H-indazole is calculated to be approximately 2.0-2.4 electron volts, indicating moderate chemical stability [17].
The electronegativity value ranges from 4.0 to 4.8 electron volts, reflecting the electron-withdrawing influence of the nitro group [17]. The electrophilicity index typically measures 2.5-3.0 electron volts, characterizing the compound as a moderate electrophile capable of participating in nucleophilic addition reactions [16].
These reactivity descriptors correlate with experimental observations of chemical behavior and provide predictive capability for synthetic transformations and biological interactions [16] [17].
Computational analysis of tautomeric equilibria provides essential information about the relative stability of different structural forms of 1-(3-methoxypropyl)-6-nitro-1H-indazole [19] [20] [21] [22].
1H- versus 2H-Tautomer Energetics
Density functional theory calculations consistently predict the 1H-tautomeric form as the thermodynamically favored structure [19] [20] [21]. The energy difference between 1H- and 2H-tautomers typically ranges from 8-12 kilojoules per mole, favoring the 1H-form [22]. This stability preference reflects optimal aromatic stabilization and favorable electrostatic interactions in the 1H-tautomer.
The 1H-tautomer exhibits greater aromaticity as measured by nucleus-independent chemical shift calculations and aromatic stabilization energies [20]. The nitrogen lone pair in the 1H-form participates more effectively in aromatic delocalization compared to the 2H-isomer, contributing to enhanced stability.
Substitution effects from the 6-nitro group and 3-methoxypropyl substituent influence tautomeric equilibria through electronic and steric interactions [20] [21]. The electron-withdrawing nitro group stabilizes the 1H-form by reducing electron density on N1, making protonation less favorable and maintaining the N1-H bond strength.
Solvent Effects on Tautomeric Equilibria
Computational studies incorporating solvent effects through polarizable continuum models reveal that aqueous environments slightly reduce the 1H/2H-tautomer energy difference [19] [23]. In polar solvents, the energy difference decreases to 5-8 kilojoules per mole while maintaining 1H-tautomer predominance.
The 3-methoxypropyl substituent provides additional stabilization through intramolecular hydrogen bonding interactions with the indazole ring nitrogen atoms [21]. These interactions are enhanced in polar solvents, further stabilizing the 1H-tautomeric form.
Solvation free energy calculations indicate that both tautomers experience favorable solvation in polar media, but the 1H-form benefits from more effective solvation of the N2 nitrogen lone pair [23]. This differential solvation contributes to tautomeric stability patterns observed experimentally.
Vibrational Frequency Analysis
Harmonic frequency calculations confirm the stability of optimized tautomeric structures and provide vibrational spectroscopic predictions [22] [24]. The 1H-tautomer exhibits all real vibrational frequencies, confirming its status as a true minimum on the potential energy surface. Characteristic nitrogen-hydrogen stretching frequencies appear around 3400-3500 wavenumbers for the 1H-form [24].
The 2H-tautomer shows similar vibrational stability but with distinctly different frequency patterns, particularly for modes involving nitrogen-hydrogen interactions [24]. These computational predictions align with experimental infrared spectroscopic observations and support tautomeric assignments.
Normal mode analysis reveals that tautomerization involves primarily hydrogen migration between N1 and N2 positions with minimal structural reorganization of the ring system [22]. The calculated activation barrier for tautomeric interconversion ranges from 40-50 kilojoules per mole, indicating relatively slow exchange under ambient conditions [21].
Thermodynamic and Kinetic Considerations
Temperature-dependent thermodynamic calculations predict that the 1H-tautomer remains predominant across physiologically relevant temperature ranges [23] [22]. The entropy difference between tautomers is minimal (less than 10 joules per mole per kelvin), so enthalpy differences primarily determine tautomeric equilibria.
Free energy calculations incorporating zero-point vibrational energy corrections confirm the 1H-tautomer preference with free energy differences of 6-10 kilojoules per mole at standard conditions [22]. These predictions align with experimental nuclear magnetic resonance observations showing exclusive 1H-tautomer populations in solution.